N,N-dipyridin-2-ylpyridin-2-amine
Description
Contextualization within Pyridine (B92270) Derivatives and Multidentate Ligands
N,N-dipyridin-2-ylpyridin-2-amine is a prominent member of the pyridine-containing ligand family. Pyridine, a simple aromatic heterocyclic compound with the formula C₅H₅N, serves as a fundamental building block for a vast array of more complex molecules. When multiple pyridine units are incorporated into a single molecule designed to bind to a metal center, the resulting compound is classified as a polypyridyl ligand.
This specific compound, this compound, is a classic example of a multidentate ligand. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The "denticity" of a ligand refers to the number of donor atoms it uses to bind to the central metal. This compound is a tripodal, tetradentate ligand, meaning it has four donor atoms—the central tertiary amine nitrogen and the nitrogen atom from each of the three pyridyl groups—that can coordinate to a metal ion. wikipedia.org This structure allows it to firmly grasp a metal ion in a cage-like manner, forming highly stable complexes.
Its structure is an advancement from simpler pyridine-based ligands like 2,2'-dipyridylamine (B127440) (dpaH), a bidentate ligand, and dipicolylamine (DPA), a tridentate ligand. wikipedia.orgpolimi.it The addition of a third pyridylmethyl arm to the central nitrogen atom significantly enhances its chelating ability, influencing the geometry and stability of the resulting metal complexes. polimi.it
| Property | This compound (TPA) | 2,2'-Dipyridylamine (dpaH) |
| IUPAC Name | 1-(Pyridin-2-yl)-N,N-bis[(pyridin-2-yl)methyl]methanamine | N-(Pyridin-2-yl)pyridin-2-amine |
| Formula | C₁₈H₁₈N₄ | C₁₀H₉N₃ |
| Molar Mass | 290.37 g/mol | 171.20 g/mol |
| Appearance | White to pale brown solid | White solid |
| Melting Point | 73-77 °C | 90.5 °C |
| Denticity | Tetradentate | Bidentate |
Data sourced from multiple references. wikipedia.orgwikipedia.org
Historical Trajectories in Research Evolution of this compound
The study of polypyridyl amines has a rich history, with the parent ligand 2,2'-dipyridylamine first being prepared in 1914. nsf.gov This foundational work paved the way for the development of more complex chelating agents. The synthesis of this compound (TPA) represented a significant step in this evolution.
A common and established method for its preparation is the alkylation of 2-picolylamine (also known as 2-(aminomethyl)pyridine) with 2-picolyl chloride (2-(chloromethyl)pyridine), often in the presence of a base. wikipedia.org
Reaction Scheme: 2 C₅H₄NCH₂Cl + C₅H₄NCH₂NH₂ → (C₅H₄NCH₂)₃N + 2 HCl wikipedia.org
Early research quickly identified its potential as a robust tetradentate ligand. The tripodal arrangement of the pyridyl groups was recognized for its ability to create a specific coordination environment around a metal ion, making it an invaluable tool for inorganic chemists seeking to model the active sites of metalloenzymes and to control the steric and electronic properties of metal centers. wikipedia.org
Scope and Significance of Contemporary Research in this compound Chemistry
The significance of this compound in modern research is extensive, with its applications spanning catalysis, bioinorganic chemistry, and materials science. Its ability to form stable complexes with a wide range of transition metals is a key factor driving its continued study.
Catalysis: Metal complexes of TPA are effective catalysts for a variety of organic transformations. For instance, iron-TPA complexes have been shown to catalyze C-O bond formations, such as the hydroxylation and epoxidation of hydrocarbons, as well as C-N bond formations like the allylic amination of alkenes. researchgate.net This catalytic activity is often inspired by the function of natural enzymes.
Bioinorganic Chemistry: A primary use of TPA is as a non-porphyrin ligand to mimic the coordination environment of metal ions in biological systems. wikipedia.org By forming complexes with metals like iron, copper, and zinc, researchers can create synthetic models of the active sites of metalloproteins. researchgate.net These models are crucial for understanding the mechanisms of biological processes and for designing new molecules with specific functions.
Supramolecular Chemistry and Materials Science: The defined geometry and stability of TPA-metal complexes make them excellent building blocks for constructing larger, ordered structures known as supramolecular architectures. Furthermore, TPA and its derivatives are used in the development of functional materials. It is used as a copper ligand in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique. wikipedia.org While many of its complexes are non-luminescent, certain derivatives and specific metal complexes, such as some with Rhenium(I), have been shown to exhibit luminescence, suggesting potential applications in optical materials. researchgate.net
| Research Area | Metal Ion Example | Application of the TPA-Metal Complex | Reference(s) |
| Catalysis | Iron (Fe²⁺) | Catalyzes allylic amination of alkenes and hydroxylation of hydrocarbons. | researchgate.net |
| Bioinorganic Chemistry | Copper (Cu²⁺), Zinc (Zn²⁺) | Models the active sites of metalloenzymes. | researchgate.net |
| Materials Science | Copper (Cu²⁺) | Ligand for Atom Transfer Radical Polymerization (ATRP). | wikipedia.org |
| Materials Science | Rhenium (Re¹⁺) | Forms complexes that can exhibit luminescence. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
N,N-dipyridin-2-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c1-4-10-16-13(7-1)19(14-8-2-5-11-17-14)15-9-3-6-12-18-15/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAYMYOOVXDWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N(C2=CC=CC=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306400 | |
| Record name | N,N-Di(pyridin-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10428-50-9 | |
| Record name | NSC176061 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Di(pyridin-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for N,n Dipyridin 2 Ylpyridin 2 Amine Ligands
Established Synthetic Pathways for the Core N,N-dipyridin-2-ylpyridin-2-amine Ligand
Condensation Reactions
Condensation reactions represent a classical and straightforward approach to forming C-N bonds. In the context of synthesizing this compound, this typically involves the reaction of a pyrylium (B1242799) salt with a hydrazine (B178648) derivative. nih.gov For instance, 2,4,6-trimethylpyrylium salt can react with hydrazine to form the corresponding N-aminopyridinium salt, which can be a precursor to more complex amine structures. nih.gov While effective, this method's applicability can be limited by the availability of appropriately substituted pyrylium salts and the potential for side reactions. nih.gov
Nucleophilic Substitution and Coupling Approaches
Nucleophilic substitution reactions provide a powerful and widely used method for the synthesis of amines. libretexts.org The direct reaction of an alkyl halide with ammonia (B1221849) or a primary amine, a type of nucleophilic aliphatic substitution, can lead to the formation of higher substituted amines. wikipedia.org However, a significant challenge in this approach is the propensity for overalkylation, where the initially formed primary or secondary amine, being nucleophilic itself, reacts further with the alkyl halide. libretexts.orgwikipedia.org This often results in a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, complicating purification. libretexts.orglibretexts.org
To circumvent the issue of overalkylation, the Gabriel synthesis offers a more controlled alternative for preparing primary amines. libretexts.org This method utilizes phthalimide (B116566) as a protected form of ammonia. The phthalimide anion, being a good nucleophile, reacts with an alkyl halide. Subsequent hydrolysis of the resulting N-alkyl phthalimide yields the desired primary amine. libretexts.org
Amination Reactions (e.g., Buchwald-Hartwig Type)
The Buchwald-Hartwig amination has emerged as a highly effective and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.govcapes.gov.br This methodology allows for the coupling of aryl halides or pseudo-halides with amines, providing a direct route to N-aryl amines. nih.govcapes.gov.br The reaction is renowned for its broad substrate scope and tolerance of various functional groups, making it a powerful tool for synthesizing complex amine structures. nih.gov
The efficiency of the Buchwald-Hartwig amination is often enhanced by the use of bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and SPhos, which stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. youtube.com This reaction has been successfully applied to the synthesis of various N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives in moderate to good yields. nih.govproquest.com
Table 1: Comparison of Synthetic Methodologies for the this compound Core
| Synthetic Method | Description | Advantages | Disadvantages |
| Condensation Reactions | Reaction of a pyrylium salt with a hydrazine derivative. nih.gov | Direct formation of the pyridinium (B92312) core. | Limited availability of starting materials, potential for side reactions. nih.gov |
| Nucleophilic Substitution | Reaction of an alkyl halide with an amine. wikipedia.org | Simple and direct. | Prone to overalkylation, leading to product mixtures. libretexts.orgwikipedia.org |
| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of an aryl halide with an amine. nih.govcapes.gov.br | High efficiency, broad substrate scope, good functional group tolerance. nih.gov | Requires a catalyst and specific ligands. youtube.com |
Functionalization and Derivatization Approaches for this compound
The versatility of this compound as a ligand can be significantly expanded through functionalization and derivatization. These modifications allow for the fine-tuning of its electronic and steric properties, influencing the coordination behavior and the properties of the resulting metal complexes.
N-Alkylation and N-Arylation Strategies
N-alkylation and N-arylation are fundamental strategies for modifying the steric and electronic environment of the central nitrogen atom in this compound.
N-Alkylation involves the introduction of an alkyl group onto a nitrogen atom. This can be achieved through various methods, including the reaction of an amine with an alkyl halide. wikipedia.org However, as with the synthesis of the core ligand, controlling the degree of alkylation is crucial to avoid the formation of quaternary ammonium salts. wikipedia.org The use of specific bases and reaction conditions can help to achieve selective mono-alkylation. google.com For instance, dropwise addition of an alkyl bromide to a heated solution of an amine in the presence of a base like potassium carbonate can favor the formation of the mono-alkylated product. mdpi.com
N-Arylation introduces an aryl group to the nitrogen atom, significantly impacting the ligand's electronic properties. Copper-catalyzed N-arylation reactions have been developed as an efficient method for this transformation. nih.govorganic-chemistry.org These reactions can be carried out under relatively mild conditions and tolerate a range of functional groups on both the amine and the aryl halide. organic-chemistry.org
Introduction of Modifying Groups and Structural Scaffolds (e.g., trifluoromethyl, aldehyde)
The introduction of specific functional groups onto the pyridyl rings of this compound can dramatically alter its properties.
The trifluoromethyl (CF3) group is a common substituent used to modify the electronic properties of organic molecules. Its strong electron-withdrawing nature can significantly influence the basicity of the pyridyl nitrogens and the stability of the resulting metal complexes. The introduction of trifluoromethyl groups can be achieved through various synthetic routes, often involving the use of specialized fluorinating reagents. nih.gov The N-CF3 moiety has been shown to be compatible with a range of reaction conditions, allowing for further functionalization. nih.gov
The aldehyde group (-CHO) is a versatile functional group that can be introduced into the pyridine (B92270) ring. msu.eduyoutube.com It can serve as a reactive handle for further synthetic transformations, such as the formation of imines or the extension of the ligand scaffold through condensation reactions. msu.edu The synthesis of aldehydes on a pyridine ring can be accomplished through various oxidative methods or by the manipulation of other functional groups.
Table 2: Common Functionalization Strategies for this compound
| Modification | Reagents and Conditions | Purpose |
| N-Alkylation | Alkyl halides, base (e.g., K2CO3). mdpi.com | Modifies steric bulk around the central nitrogen. |
| N-Arylation | Aryl halides, copper catalyst. nih.govorganic-chemistry.org | Alters electronic properties of the ligand. |
| Trifluoromethylation | Specialized fluorinating reagents. nih.gov | Introduces a strong electron-withdrawing group. |
| Aldehyde Introduction | Various oxidative methods. msu.edu | Provides a reactive site for further modification. |
Synthesis of Extended and Multi-dipyridin-2-ylpyridin-2-amine Ligand Systems
The development of extended and multi-dipyridin-2-ylpyridin-2-amine ligand systems allows for the creation of complex coordination polymers and materials with specific photophysical properties. researchgate.netrsc.org These larger systems are often synthesized by linking multiple dipyridin-2-ylamine units through various spacer groups.
One notable example involves the synthesis of N,N,N′,N′-tetrakis(2-pyridyl)-p-phenylenediamine (tppd). This was achieved through a reaction that creates a central phenylenediamine core with two dipyridin-2-ylamine moieties attached. researchgate.net The resulting ligand system can coordinate with metal centers, such as in the complex [Re(CO)3Cl(tppd)], where one dipyridin-2-ylamine site is bound to the rhenium center while the other remains available for further coordination or functionalization. researchgate.net This modular approach allows for the design of ligands with tunable electronic and structural properties.
Another strategy involves the use of Suzuki-Miyaura cross-coupling reactions to introduce aromatic or heteroaromatic groups. This method was used to synthesize 6-phenyl-substituted dipyridin-2-ylamine derivatives, starting from 2-amino-6-chloropyridine. researchgate.netmdpi.com The process involves the palladium-catalyzed coupling of a boronic acid with the chlorinated pyridine ring. mdpi.com
| Starting Material | Reagents and Conditions | Product | Yield |
| 2-Amino-6-chloropyridine, Phenylboronic acid | Pd(OAc)2, S-Phos, K3PO4 | 6-Phenylpyridin-2-amine | Not Specified |
| 2-amino-6-chloropyridine, 4-pyridineboronic acid | Dichlorobis(triphenyl- phosphine)Pd(II), Na2CO3, acetonitrile/water | 6-(Pyridin-4-yl)pyridin-2-amine | 85% mdpi.com |
| 4-(pyridin-3-yl)pyrimidin-2-amine, Aryl bromide | Dichlorobis(triphenylphosphine)Pd(II), xantphos, sodium tert-butoxide, toluene | N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives | 27-82% nih.govproquest.com |
Advanced Synthetic Techniques and Methodological Innovations
Recent advancements in synthetic chemistry have provided more efficient and selective methods for the synthesis and modification of dipyridin-2-ylamine-based ligands. These techniques offer greater control over the final structure and properties of the molecules.
N-Heterocyclic Carbene (NHC)-Catalyzed Transformations
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. scripps.educapes.gov.br Their strong σ-donating ability allows them to activate substrates and facilitate reactions that are otherwise difficult to achieve. scripps.edu In the context of dipyridin-2-ylamine synthesis, NHCs can catalyze the formation of key intermediates and the introduction of functional groups.
For instance, NHC-catalyzed reactions can be employed in the synthesis of indole (B1671886) derivatives, which can be precursors or functionalized versions of dipyridin-2-ylamine systems. nih.gov Palladium-NHC complexes have also been developed for the oxidative aminocarbonylation of alkynes with amines, providing an efficient route to 2-ynamides, which are versatile building blocks in organic synthesis. rsc.org
| Reaction Type | Catalyst System | Substrates | Product | Key Features |
| Synthesis of 2-aryl indoles | NHC | Aza-ortho-quinone methide, Acyl anion equivalent | 2-Aryl-indole | Transition-metal-free, high yields nih.gov |
| Oxidative Aminocarbonylation | Palladium-NHC complex | Alkynes, Amines | 2-Ynamide | High atom efficiency, uses oxygen as a benign oxidant rsc.org |
| Propargylamide Cycloisomerization | Ag-NHC, Cu-NHC complexes | Propargylamides | Oxazolines | Mild conditions, good to excellent yields rsc.org |
Directed C-H Functionalization with Pyridyl Directing Groups
Directed C-H functionalization has become a cornerstone of modern synthetic chemistry, allowing for the selective modification of C-H bonds that are typically unreactive. The pyridyl group is an effective directing group, capable of coordinating to a metal catalyst and directing functionalization to a specific position. researchgate.netnih.gov
In the synthesis of functionalized dipyridin-2-ylamine derivatives, one of the pyridyl rings can act as a directing group to introduce substituents at specific locations on an adjacent aromatic ring. This strategy has been used to synthesize highly substituted indoles through a palladium-catalyzed [3+2] oxidative annulation of N-aryl-2-aminopyridines and alkynes. researchgate.net The pyridyl group directs the C-H activation, leading to the formation of the indole core. researchgate.net
The (pyridin-2-yl)isopropylamine (PIP-amine) directing group has been shown to be particularly effective for the C-H functionalization of distal positions in pyridines. nih.gov This bidentate directing group enables the functionalization of typically less reactive C3 and C5 positions. nih.gov
| Transformation | Catalyst | Directing Group | Position Functionalized | Reference |
| Alkenylation | Ruthenium | Pivalamide | C3 | nih.gov |
| Methoxylation | Copper(II) | PIP-amine | C3 and C5 | nih.gov |
| Hydroarylation of alkynes | Rhodium(III) | Not specified | Not specified | nih.gov |
Strategies for Directing Group Removal Post-Synthetic Modification
A key advantage of using a directing group is the ability to remove it after the desired functionalization has been achieved. researchgate.netsnnu.edu.cn This "traceless" approach provides access to the final product without the directing group, which might otherwise alter the molecule's properties or interfere with its intended application.
For pyridyl directing groups, several removal strategies have been developed. researchgate.net One common method involves quaternization of the pyridine nitrogen with an alkylating agent, such as methyl triflate (MeOTf), followed by reduction. researchgate.net This process cleaves the bond between the directing group and the substrate. Another approach is through hydrogenation, often using a palladium catalyst, which can cleave the C-N bond and remove the pyridyl group. researchgate.net These methods have been successfully applied to a variety of substrates, demonstrating the versatility of the pyridyl directing group in complex molecule synthesis. researchgate.netsnnu.edu.cn
| Removal Strategy | Reagents | Substrate Type | Outcome |
| Quaternization-Hydride Reduction | 1. MeOTf 2. NaBH4 | N-(Pyridin-2-yl)piperidines | Deprotected piperidines researchgate.net |
| Hydrogenolysis | H2, Pd/C | Bromopyridine derivative | Free amine researchgate.net |
| Nitrosylation/Rearrangement | Not specified | PIP amine derivatives | Stereoretentive cleavage snnu.edu.cn |
Coordination Chemistry of N,n Dipyridin 2 Ylpyridin 2 Amine Ligands
Ligand Design Principles and Coordination Modes of N,N-dipyridin-2-ylpyridin-2-amine
This compound is a flexible ligand that can coordinate to metal centers in several ways, primarily through its nitrogen atoms. Its versatility is a key aspect of its extensive coordination chemistry. The fundamental structure consists of two pyridyl groups linked by a secondary amine. wikipedia.org
Bidentate N,N-Coordination
The most common coordination mode for this compound is as a bidentate N,N-chelating ligand. In this arrangement, the two nitrogen atoms of the pyridyl rings bind to a single metal center, forming a stable six-membered chelate ring. rsc.orgresearchgate.netscielo.org.za This mode of coordination is prevalent in complexes with a variety of transition metals. The resulting complexes often feature a distorted geometry, influenced by the steric and electronic properties of the ligand and any ancillary ligands present. researchgate.netnih.gov For instance, in rhenium(I) carbonyl complexes, the dipyridylamine ligand binds as an N,N-bidentate chelate through the two pyridyl units. rsc.orgresearchgate.net Similarly, bidentate N-donor ligands are commonly employed in the synthesis of copper(II) complexes, leading to square-planar or distorted tetrahedral geometries. researchgate.net
The stability of complexes with bidentate ligands is often enhanced compared to those with analogous monodentate ligands, a phenomenon known as the chelate effect. youtube.compurdue.edu This effect is entropically driven, as the chelation process results in an increase in the number of free molecules in the system.
| Metal | Complex Type | Coordination Geometry | Reference |
|---|---|---|---|
| Re(I) | [Re(CO)₃ClL] (L = dipyridylamine derivative) | Not specified | rsc.orgresearchgate.net |
| Cu(II) | [CuLCl₂] (L = N-(pyridin-2-ylmethyl)aniline derivative) | Distorted tetrahedral/square-planar | researchgate.net |
| Pd(II) | [(NN'X)PdCl]ClO₄ | Fused ring metallacyclic | researchgate.net |
Tridentate and Polydentate Derivatives and their Chelation
By chemically modifying the basic this compound structure, ligands with higher denticity can be created. Introducing additional coordinating groups allows for the formation of tridentate or even polydentate ligands. youtube.comnsf.govyoutube.com For example, derivatives can be synthesized where the amine nitrogen and/or the pyridine (B92270) rings are functionalized with arms containing donor atoms.
These polydentate ligands can wrap around a metal ion, forming multiple chelate rings and leading to highly stable complexes. youtube.com The coordination can involve various combinations of donor atoms, such as N,N,N or N,N,O. An example of a tridentate coordination mode can be seen in certain dipyridylamine derivatives where an ortho-carbon on one of the pyridine rings participates in bonding, in addition to the two pyridyl nitrogens. nsf.gov The design of these ligands is crucial for controlling the geometry and reactivity of the resulting metal complexes.
A notable example is N,N,N',N'-tetra(2-pyridyl)-2,6-pyridinediamine (tppda), a derivative of dipyridylamine, which can act as a polydentate ligand. nih.gov
Chelate Ring Expansion and Ligand Bite Angle Modulation
The "bite angle" is a critical parameter in coordination chemistry, defined as the angle between the two bonds from a bidentate ligand to the central metal atom. wikipedia.org In complexes of this compound, this is the N-M-N angle. The natural bite angle of a ligand is determined by its backbone structure. nih.gov Modifying the backbone of the dipyridylamine ligand can alter this bite angle, which in turn influences the geometry and stability of the metal complex. wikipedia.orgnih.gov
Expanding the chelate ring from the typical six-membered ring can be achieved by inserting additional atoms into the bridge connecting the two pyridyl groups. This directly impacts the ligand bite angle. A larger bite angle may be preferred by certain metal ions or may be required to achieve specific catalytic properties. For instance, in diphosphine ligands, a wider range of bite angles can be achieved, affecting the activity and selectivity of catalytic reactions. wikipedia.org While less common for dipyridylamine itself, the principle of modifying the ligand backbone to control the bite angle is a key strategy in ligand design.
Formation of Metal Complexes with Transition Metals
This compound and its derivatives readily form complexes with a variety of transition metals. The resulting structures and their properties are highly dependent on the metal ion, its oxidation state, and the specific ligand used.
Iron(II) Complexes and their Coordination Environments
Iron(II) complexes with amino-pyridine based ligands, including derivatives of dipyridylamine, have been synthesized and characterized. These complexes can exhibit various coordination geometries. For example, dimeric iron(II) complexes with the formula {[2-[(2,6-Me₂-C₆H₃)NHCH(R)]C₅H₄N]FeCl₂}₂ have been shown to adopt a distorted trigonal bipyramidal geometry around each high-spin iron(II) center. nsf.gov
In other cases, mononuclear iron(II) complexes can be formed. For example, [Fe(dpea)₂(NCS)₂] (where dpea is 2,2'-dipyridyl-N-ethylamine) features a discrete molecular structure with two chelating dpea ligands in the cis-positions, and two thiocyanato ligands completing the coordination sphere. researchgate.net The coordination environment around the iron(II) ion in such complexes can influence their magnetic properties, with some exhibiting spin crossover (SCO) behavior. researchgate.net The synthesis of [Fe(tpt)Cl₂]·2(H₂O) (where tpt is 2,4,6-tris(2-pyridyl)-s-triazine, a related tridentate ligand) results in a complex with an approximately square pyramidal geometry around the Fe(II) ion. nih.gov
| Complex | Ligand | Coordination Geometry | Key Feature | Reference |
|---|---|---|---|---|
| {[2-[(2,6-Me₂-C₆H₃)NHCH(R)]C₅H₄N]FeCl₂}₂ | Amino-pyridine derivative | Distorted trigonal bipyramid | Dimeric structure | nsf.gov |
| [Fe(dpea)₂(NCS)₂] | 2,2'-dipyridyl-N-ethylamine (dpea) | cis-octahedral | Spin crossover behavior | researchgate.net |
| [Fe(tpt)Cl₂]·2(H₂O) | 2,4,6-tris(2-pyridyl)-s-triazine (tpt) | Square pyramidal | Mononuclear | nih.gov |
Copper(I/II) Complexes and Coordination Polymers
Copper(I) and copper(II) complexes of this compound and its derivatives have been extensively studied, leading to a rich variety of structures, including coordination polymers. nih.govresearchgate.net
Copper(I) halides react with dipyridylamine derivatives to form coordination polymers with diverse dimensionalities, from 1D chains to 2D and 3D frameworks. nih.govresearchgate.net The structure of these polymers is influenced by the specific derivative and the halide used. For example, [Cu₂(tppda)(μ-I)₂]n forms a 1D coordination polymer, which then assembles into a 2D metal-organic framework through π-π stacking interactions. nih.govresearchgate.net
Copper(II) also forms a wide range of complexes. Mononuclear copper(II) complexes with N-(pyridin-2-ylmethyl)aniline derivatives, which are structurally related to dipyridylamine, exhibit distorted tetrahedral or square-planar geometries. researchgate.net In some cases, copper(II) complexes can form coordination polymers. For instance, the use of a bridging ligand can lead to the formation of 1D polymeric chains where the copper(II) ions have an octahedral coordination sphere. nih.gov The nature of the anion present during synthesis can also play a crucial role in determining the final structure of the copper(II) coordination polymer. koreascience.kr
| Metal | Complex/Polymer | Ligand Derivative | Structural Feature | Reference |
|---|---|---|---|---|
| Cu(I) | [Cu₂(tppda)(μ-I)₂]n | N,N,N',N'-tetra(2-pyridyl)-2,6-pyridinediamine (tppda) | 1D coordination polymer forming a 2D MOF | nih.govresearchgate.net |
| Cu(I) | [Cu(tpbpa)Br]n | N,N,N',N'-tetra(2-pyridyl)biphenyl-4,4'-diamine (tpbpa) | 1D zig-zag chain | nih.govresearchgate.net |
| Cu(II) | [Cu(NO₃)(bpy)(dpp)(H₂O)]·NO₃ | 1,3-bis(pyridin-4-yl)propane (dpp) and 2,2'-bipyridine (B1663995) (bpy) | 1D coordination polymer with octahedral Cu(II) | nih.gov |
Palladium Complexes and their Catalytic Relevance
Palladium(II) complexes incorporating this compound and related pyridine-based ligands have garnered significant attention due to their potential applications in catalysis. nih.govresearchgate.net These complexes, often with a square-planar geometry, have been synthesized and characterized with the general formulas PdL₄₂ and [PdL₂Y₂], where L represents a pyridine derivative and Y can be a halide or nitrate (B79036) ion. nih.gov The coordination of the pyridine nitrogen atom to the palladium center is a key feature of these compounds. nih.govresearchgate.net
The catalytic relevance of these palladium complexes is particularly evident in their application as precatalysts for cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. nih.govtrdizin.gov.tr The efficiency of these catalysts can be influenced by the electronic properties of the pyridine ligands. For instance, functionalization of the pyridine rings with either electron-donating or electron-withdrawing groups can lead to significant changes in the physicochemical properties and, consequently, the catalytic activity of the palladium complexes. nih.gov
Studies have shown that palladium(II) complexes with pyridine derivatives are effective catalysts for various organic transformations, including the carbonylation of nitro compounds and the reduction of nitro compounds to amines. nih.gov The catalytic activity of dinuclear palladium(II) complexes supported by thioether ligands containing di-(2-picolyl) amine arms has also been investigated in Suzuki coupling reactions, demonstrating efficient performance. uaeh.edu.mx The lability of Pd(II) complexes, which is significantly greater than that of their Pt(II) counterparts, is a crucial factor in their catalytic utility. nih.govmdpi.com This lability allows for faster ligand substitution processes, which are often key steps in catalytic cycles. nih.gov
Chromium(III) Complexes and Excited State Properties
Chromium(III) complexes with polypyridyl ligands, including structures related to this compound, are of considerable interest due to their unique excited-state properties. researchgate.netdigitellinc.comnih.gov Unlike many other 3d metal complexes that are characterized by short-lived, non-radiative ligand-field states, Cr(III) polypyridyl complexes can access long-lived excited states. digitellinc.comnih.gov These long-lived states, specifically the ²E and ²T₁ spin-flip excited states, are metal-centered and are implicated in various photochemical processes. nih.gov
The photophysics of these complexes are characterized by d-d emission bands in the near-infrared (NIR) region, corresponding to the Cr(²E → ⁴A₂) and Cr(²T₁ → ⁴A₂) spin-flip transitions. rsc.org These emissions can have lifetimes reaching the millisecond range and acceptable quantum yields. rsc.org The excited-state dynamics, from femtosecond to millisecond timescales, have been investigated using static and time-resolved absorption and photoluminescence techniques to understand the complete photocycle. digitellinc.com
The excited-state redox properties of Cr(III) polypyridyl complexes have also been explored. nih.gov Although their photoactive excited state is of a spin-flip nature, differing from the ground state only by a change in one electron's spin, they exhibit photoredox behavior similar to the well-known Ru(II) polypyridine complexes, which possess metal-to-ligand charge transfer (MLCT) excited states. nih.gov This has opened up possibilities for their use in photoredox catalysis, including applications in photocatalytic cycloadditions and singlet oxygen formation. nih.gov The design of heteroleptic Cr(III) complexes is a key area of research aimed at optimizing their photophysical properties for applications in solar energy conversion, sensing, and light-emitting devices. rsc.org
Other Transition Metal Systems (e.g., Zinc, Manganese, Nickel)
The versatile chelating nature of this compound and its derivatives allows for the formation of complexes with a variety of other transition metals, including zinc, manganese, and nickel.
Zinc(II) Complexes: Zinc(II) complexes with pyridine-based ligands have been synthesized and structurally characterized. mdpi.comresearchgate.net For example, a heteroleptic Zn(II) complex with N,N-diethylnicotinamide was found to have a hexa-coordinated Zn(II) center. mdpi.com Another study reported the synthesis of novel binuclear Zn(II)-benzohydrazide complexes with a proposed octahedral geometry. researchgate.net The coordination in these complexes often involves the nitrogen atoms of the pyridine rings and other donor atoms present in the ligand framework. mdpi.comnih.gov
Manganese(II) Complexes: Manganese(II) complexes with ligands derived from 2,6-diaminopyridine (B39239) and other pyridine-containing Schiff bases have been prepared and characterized. nih.govcyberleninka.ru Spectroscopic and magnetic susceptibility data for a Mn(II) complex with a ligand derived from isatin (B1672199) and 2,6-diaminopyridine suggested a tetrahedral geometry. cyberleninka.ru The coordination typically occurs through the nitrogen atoms of the ligand. nih.govcyberleninka.ru
Nickel(II) Complexes: Nickel(II) complexes with various pyridine-containing ligands have been synthesized and their structures investigated. nih.govresearchgate.net For instance, Ni(II) complexes of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine were found to be mononuclear with a hexacoordinated, octahedral geometry. nih.gov The solid-state structures of these complexes can be influenced by hydrogen bonding interactions, leading to the formation of different supramolecular architectures. nih.gov The characterization of these complexes often involves a combination of spectroscopic techniques and single-crystal X-ray diffraction. nih.govresearchgate.net
Table 1: Selected Transition Metal Complexes of this compound and Related Ligands
| Metal | Complex Formula/Type | Geometry | Key Findings |
|---|---|---|---|
| Zinc(II) | [Zn(DiEtNA)(H₂O)₄(SO₄)] | Hexa-coordinated | Heteroleptic complex with N,N-diethylnicotinamide. mdpi.com |
| Binuclear Zn(II)-benzohydrazide | Octahedral (proposed) | Binuclear complex with pentadentate ligand coordination. researchgate.net | |
| Manganese(II) | Mn(II) complex with isatin-derived ligand | Tetrahedral (proposed) | Coordination through ligand nitrogen atoms. cyberleninka.ru |
| Nickel(II) | [Ni(H₂dpzpda)X₂] | Octahedral | Mononuclear, hexacoordinated complex; supramolecular structure influenced by anions. nih.gov |
| Ni(II) complex with pyridine-containing self-assembling system | Monoclinic, P21/n space group | Characterized by IR, NMR, and single-crystal X-ray diffraction. researchgate.net |
Structural Characterization of Metal Complexes
X-ray Crystallography and Solid-State Structural Analysis
Numerous crystal structures of metal complexes with these ligands have been reported. For instance, the crystal structure of the free ligand N-(Pyridin-2-ylmethyl)pyridin-2-amine has been determined, revealing a non-centrosymmetric space group and the formation of intermolecular N-H···N hydrogen-bonded dimers in the solid state. researchgate.net
In the case of metal complexes, X-ray diffraction has been instrumental in confirming the coordination modes of the ligand. For Rhenium(I) complexes of the type [Re(CO)₃ClL], single-crystal X-ray analysis has verified the bidentate chelation of the di(2-pyridyl)amine ligand through the two pyridyl nitrogen atoms. researchgate.net Similarly, the structures of Palladium(II) complexes have been unambiguously established, revealing square-planar geometries. nih.govresearchgate.net
For Chromium(III) complexes, X-ray crystallography has provided insights into their rigid coordination geometries, which are crucial for their photoluminescence properties. nih.gov The technique has also been used to characterize dinuclear Chromium(III) complexes, revealing details about the bridging ligands and metal-metal distances. frontiersin.org
With other transition metals like Nickel(II), X-ray diffraction has been used to determine the mononuclear and hexacoordinated octahedral geometry of complexes with related ligands. nih.gov It also helps in understanding the role of hydrogen bonding and counter-ions in the formation of supramolecular architectures in the solid state. nih.gov The crystal structures of Zinc(II) and Cadmium(II) complexes have also been determined, showing various coordination numbers and geometries depending on the specific ligand and co-ligands present. mdpi.com
Table 2: Crystallographic Data for Selected Complexes
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| N-(Pyridin-2-ylmethyl)pyridin-2-amine | Orthorhombic | Pca2₁ | Two independent molecules in the asymmetric unit, forming N-H···N hydrogen-bonded dimers. researchgate.net |
| [Re(CO)₃Cl(2-TPA)] | - | - | Bidentate N,N-chelation of the ligand. researchgate.net |
| [Cr₂(dpt)₂Cl₄] | Orthorhombic | Pnnm | Dinuclear complex with bridging triazolate ligands. frontiersin.org |
| Ni(II) complex with H₂dpzpda | - | - | Mononuclear, hexacoordinated, octahedral geometry. nih.gov |
| [Zn(EtNic)₂Cl₂] | - | - | Distorted tetrahedral coordination geometry. mdpi.com |
Spectroscopic Characterization Techniques (e.g., NMR, IR, EPR)
A variety of spectroscopic techniques are essential for characterizing the metal complexes of this compound and its analogs, providing valuable information about their structure, bonding, and electronic properties in both solid and solution states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are widely used to characterize the ligand framework and to probe the changes upon coordination to a metal center. researchgate.netcyberleninka.ru For diamagnetic complexes, such as those of Palladium(II), NMR is a powerful tool to study their solution-state structures and dynamics. nih.gov For instance, the two-fold symmetry of the free ligands is often retained in the ¹H NMR spectra of their Pd(II) complexes. nih.gov The chemical shifts of the protons adjacent to the nitrogen atoms are particularly sensitive to the coordination environment. nih.gov NMR is also used to study complexation equilibria in solution. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the ligands and complexes. researchgate.netsemanticscholar.org The coordination of the ligand to a metal center typically leads to shifts in the characteristic vibrational frequencies of the pyridine rings. researchgate.net For carbonyl complexes, such as the Rhenium(I) compounds, the C-O stretching frequencies are indicative of the electronic environment of the metal center. researchgate.net In palladium complexes, the C=N stretching vibration in the IR spectrum can become weak upon coordination, indicating strong coordination between the imine nitrogen and the palladium center. researchgate.net The presence of metal-ligand vibrational modes in the far-IR region, such as M-N and M-O stretches, provides direct evidence of coordination. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a valuable technique for studying paramagnetic complexes, such as those of Copper(II) and some Chromium(III) and Iridium(II) species. mdpi.comnih.gov It provides information about the electronic structure and the environment of the unpaired electron(s). For instance, EPR has been used to study the excited states of Chromium(III) complexes and to characterize paramagnetic intermediates in the solution-phase decomposition of iridium complexes. nih.govnih.gov
These spectroscopic techniques, in conjunction with X-ray crystallography, provide a comprehensive understanding of the coordination chemistry of this compound and its derivatives.
Table 3: Spectroscopic Data for Characterization of Metal Complexes
| Technique | Information Obtained | Examples |
|---|---|---|
| NMR Spectroscopy | Ligand structure, solution-state complex geometry, complexation equilibria. | ¹H NMR of Pd(II) complexes shows retention of ligand symmetry. nih.gov |
| IR Spectroscopy | Vibrational modes, coordination-induced shifts, metal-ligand vibrations. | C=N stretching frequency changes upon coordination in Pd(II) complexes. researchgate.net M-N and M-O stretches confirm coordination. nih.gov |
| EPR Spectroscopy | Electronic structure of paramagnetic species, characterization of excited states and intermediates. | Used to study excited states of Cr(III) complexes and paramagnetic Ir(II) intermediates. nih.govnih.gov |
Computational Insights into Structure and Bonding of this compound Complexes
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of the electronic structure, bonding, and reactivity of coordination complexes involving this compound, also known as tris(2-pyridylmethyl)amine (B178826) (TPA). These theoretical studies provide insights that complement experimental data, offering a deeper understanding of the geometric and electronic properties that govern the behavior of these complexes.
In the context of more complex systems, such as caged TPA ligands, DFT calculations with functionals like PBE0-D3 and the def2-TZVP basis set have been used to obtain optimized structures of Zn(II) and Cu(II) complexes. rsc.org These computational models confirm the endohedral functionalization of the metal ion within the cage cavity. Time-dependent DFT (TD-DFT) is another powerful technique applied to these systems, especially for understanding their chiroptical properties. TD-DFT calculations have been instrumental in interpreting the Circular Dichroism (CD) spectra of multimetallic TPA-based supramolecular architectures, showing that the observed signals arise from the helical arrangement of the TPA ligand around the metal centers and from exciton (B1674681) coupling between chromophores within the assembly. unipd.it
The primary coordination mode of TPA is as a tripodal, tetradentate ligand, utilizing its central tertiary amine and three pyridyl nitrogen atoms to encapsulate a metal ion. frontiersin.org This typically results in a C₃-symmetric, propeller-like arrangement of the pyridine rings around the metal. researchgate.net However, computational studies also account for flexibility in coordination, such as the dissociation of one pyridyl arm to adopt a tridentate binding mode, a phenomenon influenced by the metal ion's size and steric factors. frontiersin.org
The following table summarizes computational methods and their applications in studying this compound complexes.
| Computational Method | Basis Set / Functional | Application | Metal Ion(s) | Reference(s) |
| DFT | mPW1PW91/6-31G(d)-LANL2DZ | Geometry optimization, analysis of reactive sites (MEP), noncovalent interactions (AIM, Hirshfeld surfaces). | V(V) | nih.gov |
| DFT | PBE0-D3/def2-TZVP | Optimized structures of caged TPA complexes. | Zn(II), Cu(II) | rsc.org |
| TD-DFT | Not specified | Interpretation of Circular Dichroism (CD) spectra in supramolecular systems. | Zn(II), Ni(II), Co(II) | unipd.it |
Advanced Coordination Architectures involving this compound
The unique structural characteristics of the this compound (TPA) ligand, particularly its tripodal and flexible nature, have a profound influence on the types of advanced coordination architectures it can form. While its encapsulating coordination predisposes it to forming discrete molecular complexes, these can serve as building blocks for more complex superstructures.
Metal-Organic Frameworks (MOFs)
The this compound ligand is not a typical building block for the construction of Metal-Organic Frameworks (MOFs). The synthesis of traditional MOFs relies on the use of rigid, multitopic organic linkers that connect metal nodes to form extended, porous, crystalline networks. Ligands commonly used for this purpose, such as tri(4-pyridylphenyl)amine (TPPA) or 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), are generally planar and rigid, with diverging coordination vectors that promote the formation of 2D or 3D frameworks. researchgate.net
In contrast, TPA is a flexible, tripodal ligand designed to act as a chelator, wrapping around and encapsulating a single metal ion. frontiersin.org This inherent tendency to form saturated, discrete mononuclear complexes, such as [M(TPA)Xn], prevents it from acting as a linker to bridge multiple metal centers into an extended framework. While some amine-functionalized MOFs exist, the functional amine groups are often introduced post-synthesis into the pores of a pre-formed framework, or different amine ligands like tris(2-aminoethyl)amine (B1216632) are used for this purpose rather than serving as the primary structural linker. mdpi.com The structural reconfiguration of a 3D MOF into a 2D structure has been induced by the simple ligand pyridine, but TPA's bulky, encapsulating nature does not lend itself to such processes. rsc.org Therefore, TPA is generally considered unsuitable for the direct synthesis of conventional, extended MOF architectures.
Extended Metal Atom Chains (EMACs)
The this compound ligand is not used in the formation of Extended Metal Atom Chains (EMACs). EMACs are one-dimensional arrays of three or more metal ions held in close proximity by surrounding polydentate organic ligands, often featuring direct metal-metal bonds. The ligands that successfully support these structures are typically planar, oligo-α-pyridylamido species like dipyridin-2-yl-amine (Hdpa) or N²,N⁶-di(pyridin-2-yl)pyridine-2,6-diamine (H₂tpda).
These oligo-α-pyridylamido ligands are deprotonated to form anions that helically wrap around the linear chain of metal atoms. This geometry enforces short metal-metal distances and facilitates electronic communication along the chain. The structure of TPA, being a tripodal, non-planar, and neutral chelating ligand designed to encapsulate a single metal center, is fundamentally incompatible with the structural requirements for forming an extended, linear chain of multiple metal atoms. Its coordination mode is geared towards forming mononuclear complexes, not polynuclear chains.
Hybrid Materials and Supramolecular Assembly
The this compound (TPA) ligand is an outstanding building block for the construction of advanced supramolecular assemblies and hybrid materials. researchgate.net Its well-defined coordination behavior, forming stable, C₃-symmetric propeller-shaped complexes with a variety of metal ions, makes it a reliable component for designing complex, discrete architectures. researchgate.net
A significant application of TPA in this area is the creation of molecular cages and hemicryptophanes. nih.govresearchgate.net By functionalizing the TPA scaffold, chemists can synthesize elaborate cage-like structures. For example, combining a TPA moiety with a cyclotriveratrylene (B73569) (CTV) unit via chemical linkers results in hemicryptophane cages with tunable cavity sizes and shapes. nih.gov These cages can be resolved into their separate enantiomers and, upon complexation with a metal ion like Zn(II), can act as sophisticated hosts for the selective recognition of specific guest molecules. nih.gov Capped TPA ligands surmounted by a triazole-based secondary sphere create a well-defined cavity that combines hydrophobicity with hydrogen-bonding capabilities, ideal for mimicking enzymatic active sites. rsc.org
Furthermore, TPA complexes are central to the development of stereodynamic sensors. The propeller-like arrangement of the pyridyl groups around a metal center can exist in two helical enantiomeric forms (Λ or Δ). researchgate.net In solution, these forms rapidly interconvert, but the binding of a chiral analyte, such as an amino acid, can bias the equilibrium towards one form. This bias can be detected and amplified by chiroptical spectroscopies like Circular Dichroism (CD), allowing for the determination of the guest's absolute configuration and enantiomeric excess. unipd.itresearchgate.net This principle has been extended to create multimetallic supramolecular systems where two TPA-metal units are linked, forming even more complex and sensitive chiral sensors. unipd.itnortheastern.edu
The discrete TPA-metal complexes can also be incorporated into larger hybrid materials. For instance, a complex of TPA, [VO₂(tpma)]⁺, can act as a cationic counter-ion for a polyoxometalate anion like decavanadate (B1236424), forming a hybrid salt with distinct anionic and cationic moieties that can interact with biological targets like RNA. frontiersin.orgnih.gov These examples showcase how the defined structure of TPA complexes makes them versatile components for building functional hybrid materials and intricate supramolecular assemblies.
| Type of Architecture | Key Feature(s) | Intermolecular Forces/Bonds | Example(s) | Reference(s) |
| Molecular Cages | Defined internal cavity for guest recognition. | Covalent bonds forming the cage structure. | Hemicryptophanes combining TPA and cyclotriveratrylene units. | nih.gov |
| Capped Ligand Complexes | Intramolecular hydrogen-bonding secondary sphere. | Intramolecular H-bonds, metal coordination. | Triazole-capped TPA complex with Zn(II) or Cu(II). | rsc.org |
| Supramolecular Sensors | Stereodynamic chirality, signal amplification. | Host-guest interactions, metal coordination. | Multimetallic TPA architectures for sensing chiral amino acids. | unipd.itresearchgate.netnortheastern.edu |
| Hybrid Ionic Materials | Combination of discrete molecular ions. | Ionic bonds, van der Waals interactions, H-bonds. | [VO₂(tpma)]⁺ as a counter-ion for decavanadate. | frontiersin.orgnih.gov |
Catalytic Applications and Mechanistic Investigations Involving N,n Dipyridin 2 Ylpyridin 2 Amine
Homogeneous Catalysis Mediated by N,N-dipyridin-2-ylpyridin-2-amine Complexes
Complexes of TPMA are highly effective homogeneous catalysts, largely due to the ligand's ability to create a specific coordination environment that can stabilize various oxidation states of a central metal ion and facilitate substrate binding.
TPMA-metal complexes have been extensively studied as catalysts for oxidation reactions, often mimicking the function of metalloenzymes. Iron(II) complexes of TPMA and its derivatives have shown notable catalytic activity in the oxidation of various hydrocarbons, including cyclohexene, cyclohexane, and adamantane, using oxidants like tert-butylhydroperoxide or hydrogen peroxide. exlibrisgroup.com For instance, iron complexes with 2-(2-pyridyl)benzimidazole (B74506) ligands, which are structurally analogous to TPMA, effectively catalyze the ketonization of ethylbenzene. exlibrisgroup.com
Furthermore, vanadium complexes incorporating the TPMA ligand serve as functional models for vanadium haloperoxidase enzymes. nih.gov A series of oxoperoxovanadium(V) complexes with TPMA have been identified and studied for their oxidative capabilities. nih.gov Specifically, dioxidovanadium(V)-TPMA complexes have demonstrated higher reactivity in the oxidation of substrates like γ-terpinene and 2,6-di-tert-butylphenol (B90309) compared to their oxo-peroxo counterparts. nih.gov
The development of catalysts for enantioselective transformations is a cornerstone of modern synthetic chemistry. While the direct application of unsubstituted TPMA in highly enantioselective C-H amination or allylation is not widely documented in the reviewed literature, its structural framework is a key component in the design of chiral systems. The propeller-like arrangement of the TPMA ligand around a metal center creates a chiral environment, which can be influenced by the binding of a chiral analyte.
This principle has been successfully exploited in the development of chiral sensors. For instance, palladium-catalyzed enantioselective α-C–H coupling of various amines with aryl boronic acids has been achieved with high enantiomeric ratios using chiral phosphoric acids as ligands. nih.gov Although this specific example does not use TPMA, it highlights a successful strategy for asymmetric C-H functionalization. The inherent chirality of metal-TPMA complexes suggests their potential as a scaffold for future development of asymmetric catalysts for reactions like allylation and C-H amination, likely through the synthesis of chirally-modified TPMA ligands.
The aza-benzoin condensation is a powerful carbon-carbon bond-forming reaction that provides access to valuable α-amino ketones. Research has shown that N-heterocyclic carbenes (NHCs) can catalyze the aza-benzoin reaction between aldehydes and imines generated in situ from N,N'-dipyridin-2-yl aminals . researchgate.netnih.gov This method is notable for its efficiency and broad substrate scope, accommodating aromatic, heterocyclic, and aliphatic aldehydes to produce the corresponding α-amino ketones in yields of up to 99%. nih.gov
The reaction proceeds through the NHC-catalyzed coupling of the aldehyde with an imine, which is formed from the N,N'-dipyridin-2-yl aminal precursor. nih.gov This transformation represents an efficient, single-step strategy to access complex α-amino ketones, which are important precursors for various amine derivatives in medicinal chemistry. researchgate.net
Heterogeneous Catalysis Incorporating this compound Ligands
Immobilizing or incorporating TPMA complexes into solid supports or larger frameworks allows for the development of robust heterogeneous catalysts that combine the high activity of molecular species with the practical benefits of easy separation and recyclability.
Polyoxometalates (POMs) are a class of discrete, anionic metal-oxygen clusters that can be combined with cationic metal complexes to form hybrid catalytic materials. nih.gov In this context, the TPMA ligand has been used to form cationic vanadium complexes that act as counter-ions for polyoxovanadate anions. nih.gov Specifically, a compound featuring [VO₂(tpma)]⁺ cations and a diprotonated decavanadate (B1236424) anion, [H₂V₁₀O₂₈]⁴⁻, has been synthesized and characterized. nih.gov In this structure, the TPMA ligand coordinates to a cis-dioxidovanadium(V) center in a distorted octahedral environment. nih.gov Such hybrid materials hold potential in catalysis, combining the redox properties of the polyoxovanadate with the coordination chemistry of the TPMA complex.
Palladium complexes of TPMA have also been synthesized and studied. researchgate.net These complexes, typically square planar with the TPMA ligand binding in a tridentate fashion, are key precursors for various catalytic applications. researchgate.net
The quest for clean energy has driven significant research into catalysts for the hydrogen evolution reaction (HER). Cobalt complexes featuring polypyridyl ligands, including TPMA, have emerged as highly competent and stable molecular electrocatalysts for light-driven hydrogen generation from water. nih.govnih.gov
The catalytic cycle for these cobalt-TPMA systems generally proceeds through a heterolytic mechanism. nih.gov This pathway involves the formation of a key cobalt-hydride (Co(II)-H or Co(III)-H) intermediate, which is subsequently protonated to release H₂. nih.gov The efficiency of these catalysts is influenced by factors such as the flexibility of the ligand, which in the case of some hexadentate polypyridyl systems allows for intramolecular proton transfer events that enhance catalytic rates. nih.gov The trigonal bipyramidal geometry typically adopted by cobalt-TPMA complexes is considered favorable for this catalytic process. nih.gov
Theoretical Studies of Catalytic Mechanisms
Computational chemistry provides a powerful lens through which the dynamic processes of catalysis can be observed at a molecular level. For metal complexes of this compound, theoretical studies are essential to predict and understand their catalytic behavior, offering insights that are often difficult to obtain through experimental methods alone.
Role of Ligand-Metal Interactions in Catalytic Activity and Selectivity
The electronic and steric properties of the this compound ligand are expected to play a crucial role in determining the catalytic activity and selectivity of its metal complexes. The three pyridine (B92270) rings can coordinate to a metal center in a tridentate fashion, creating a specific coordination environment that influences the metal's reactivity.
Electronic Effects: The pyridine rings are π-accepting ligands, which can stabilize low-valent metal centers often involved in catalytic cycles. The nitrogen atoms of the pyridine rings donate sigma-electron density to the metal, while the π* orbitals of the rings can accept electron density back from the metal (π-backbonding). The extent of this backbonding can be fine-tuned by substituents on the pyridine rings, although in the parent this compound, no such substituents are present. Theoretical tools like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify these ligand-metal interactions and correlate them with catalytic performance.
Steric Effects: The three-dimensional structure of the this compound ligand creates a defined steric pocket around the metal center. This steric hindrance can influence the approach of substrates to the metal, thereby controlling the selectivity of the reaction (e.g., regioselectivity or enantioselectivity in asymmetric catalysis). Computational modeling allows for the visualization and quantification of this steric bulk, often through the calculation of parameters like the Tolman cone angle or percent buried volume.
The following table outlines the conceptual influence of ligand-metal interactions on catalysis, which would be the subject of theoretical investigation for this compound complexes.
| Type of Interaction | Description | Impact on Catalytic Activity | Impact on Catalytic Selectivity |
| Sigma (σ) Donation | Donation of electron density from the nitrogen lone pairs of the ligand to the metal's d-orbitals. | Modulates the electron density at the metal center, affecting its reactivity in key steps. | Can influence the binding affinity of different substrates. |
| Pi (π) Back-Donation | Donation of electron density from the metal's d-orbitals to the π* orbitals of the pyridine rings. | Stabilizes low-valent metal intermediates, potentially lowering the overall activation energy. | Can affect the geometry of the catalytic intermediates, influencing stereoselectivity. |
| Steric Hindrance | The spatial arrangement of the three pyridine rings creates a pocket around the metal center. | Can either enhance or hinder the rate of reaction by controlling substrate access. | Plays a key role in directing the approach of substrates, leading to specific isomers. |
This table is a conceptual framework and does not present specific computational results for this compound.
Photophysical Properties and Luminescence Studies of N,n Dipyridin 2 Ylpyridin 2 Amine Systems
Ligand-Based Luminescence of N,N-dipyridin-2-ylpyridin-2-amine Derivatives
Emission Maxima and Fluorescence Quantum Yields
This compound itself is weakly luminescent. researchgate.net However, its derivatives, where the amine proton is substituted with various organic groups, can exhibit significant luminescence. These derivatives, with the general formula (py)₂NR, display emission maxima ranging from 370 nm to 520 nm. researchgate.net The fluorescence quantum yields of these derivatives can be quite high, reaching up to 0.74 in fluid solution. researchgate.net
For instance, a novel multidentate ligand, 1,8-bis[4-(2,2'-dipyridylamino)phenylacetylenyl]anthracene, which incorporates the dpa framework, is highly luminescent, showing bright blue emission in both solid state and solution with a quantum efficiency of 64% relative to 9,10-diphenylanthracene. nih.gov In contrast, some related pyrimidine (B1678525) derivatives show varied luminescent behavior; while some exhibit moderate emission maxima, others display very weak or no photoluminescence. koreascience.kr
| Compound/Derivative | Emission Maxima (λem) | Fluorescence Quantum Yield (ΦF) | Solvent/State | Reference |
| This compound (dpa) | - | Weak | - | researchgate.net |
| (py)₂NR derivatives | 370 - 520 nm | up to 0.74 | Fluid Solution | researchgate.net |
| 1,8-bis[4-(2,2'-dipyridylamino)phenylacetylenyl]anthracene | Blue emission | 0.64 (relative to 9,10-diphenylanthracene) | Solid State & Solution | nih.gov |
| Pyrimidine derivative 4a | 474 nm | Moderate | Dichloromethane | koreascience.kr |
| Pyrimidine derivative 4b | 481 nm | Moderate | Dichloromethane | koreascience.kr |
| Pyrimidine derivative 4c | 367 nm | Moderate | Dichloromethane | koreascience.kr |
Influence of Structural Modifications on Photophysical Behavior
Structural modifications to the this compound core have a profound impact on the resulting photophysical properties. The introduction of different substituents allows for the fine-tuning of the emission wavelength and quantum efficiency. For example, the incorporation of aromatic chromophores like naphthyl or pyrenyl groups can lead to highly fluorescent compounds. researchgate.net
The synthesis of N,N-diaryl-pyrimidin-2-amine derivatives through palladium-catalyzed arylation demonstrates how electronic and steric effects of neighboring aromatic systems can influence luminescence, in some cases leading to low quantum yields. koreascience.kr The strategic placement of substituents is crucial; for instance, in some imidazo[5,1-a]isoquinolines, enhanced emission is attributed to both the steric hindrance of substituent rotation and electronic effects, which are improved by molecular planarization. unito.it
Metal-Complex Luminescence of this compound Adducts
The coordination of this compound and its derivatives to metal centers introduces new luminescence pathways, often leading to properties distinct from the free ligands.
Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Transitions
The luminescence of metal complexes containing dpa ligands can originate from various electronic transitions, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT). libretexts.org In MLCT transitions, an electron is excited from a metal-centered d-orbital to a ligand-based π* orbital. libretexts.orgnih.gov This is common for metals in low oxidation states coordinated to ligands with low-lying empty orbitals. libretexts.org Conversely, LMCT transitions involve the transfer of an electron from a ligand-based orbital to a metal-centered orbital, resulting in the reduction of the metal. libretexts.org
The nature of these transitions is highly dependent on the specific metal ion, its oxidation state, and the ligand's electronic structure. libretexts.orgtum.de For example, ruthenium(II) polypyridyl complexes are well-known for their intense and long-lived triplet MLCT emission. nih.govcityu.edu.hk In some iron(III) complexes with mesoionic carbene ligands, luminescent LMCT excited states with nanosecond lifetimes have been observed. acs.orgnih.gov
Luminescent Properties of Specific Metal Centers (e.g., Re(I), Cr(III), Ru(II), Zn(II))
The choice of the metal center is a critical determinant of the luminescent properties of this compound complexes.
Rhenium(I): Rhenium(I) carbonyl complexes with diimine-type ligands, including dpa derivatives, often exhibit visible luminescence from an MLCT excited state. researchgate.net However, many [Re(CO)₃Cl(L)] complexes, where L is a dpa derivative, are surprisingly non-luminescent. This is attributed to the presence of energetically accessible metal-based d-d excited states that can quench any MLCT or ligand-centered excited states. researchgate.net An exception is [Re(CO)₃Cl(tppd)], which luminesces at 516 nm. researchgate.net
Chromium(III): Dinuclear chromium(III) complexes with a hexa-aza-dithiophenolate macrocycle have been shown to luminesce at 750 nm upon excitation into the LMCT and d-d bands. nih.gov These complexes exhibit temperature-dependent absolute quantum yields, reaching up to 0.45 at 77 K in a frozen glass matrix. nih.gov
Ruthenium(II): Ruthenium(II) complexes with polypyridyl ligands, including those derived from dpa, are renowned for their robust photophysical properties. mdpi.com They typically display intense ³MLCT emission. nih.govcityu.edu.hk The emission characteristics can be tuned by modifying the ligand structure. For example, in a series of [Ru(4,4′-btfmb)₂(IP-nT)]²⁺ complexes, the lowest-lying triplet states are ³MLCT for shorter oligothiophene chains, transitioning to a longer-lived ³ILCT (intraligand charge-transfer) state for longer chains. nih.gov
Zinc(II): Zinc(II) complexes of dpa and its derivatives often exhibit ligand-based blue fluorescence. researchgate.net For instance, the complex [Zn(dpa)(CN)₂] is a blue photoluminescent material. rsc.org The luminescence quantum yield of chiral 2,2′-bipyridine-type ligands, which are structurally related to dpa, increases upon coordination to zinc(II). rsc.org Zinc complexes of a dpa-functionalized anthracene (B1667546) derivative also show blue luminescence, albeit with slightly lower quantum efficiencies than the free ligand. nih.gov
| Metal Center | Complex Type | Emission Wavelength (nm) | Quantum Yield (Φ) | Key Features | Reference |
| Re(I) | [Re(CO)₃Cl(tppd)] | 516 | 0.04 | Exception to general non-luminescence of Re(I)-dpa complexes. | researchgate.net |
| Cr(III) | Dinuclear macrocycle | 750 | 0.45 (at 77K) | Temperature-dependent LMCT emission. | nih.gov |
| Ru(II) | [Ru(bpy)₂(L)]²⁺ | ~610-620 | - | Intense and long-lived ³MLCT emission. | nih.govcityu.edu.hk |
| Zn(II) | [Zn(dpa)(CN)₂] | Blue emission | - | Ligand-based fluorescence. | rsc.org |
Oxygen Quenching and Protection Strategies for Luminophores
The luminescence of many metal complexes, particularly those with long-lived excited states like Ru(II) polypyridyl complexes, is susceptible to quenching by molecular oxygen. This process involves energy transfer from the excited state of the luminophore to ground-state triplet oxygen, generating singlet oxygen and deactivating the luminophore.
Strategies to protect these luminophores from oxygen quenching are crucial for their application in areas like bio-imaging and sensors. While the provided search results mention the general issue of oxygen quenching for similar systems, specific protection strategies for this compound complexes are not detailed. However, general approaches in the field include the encapsulation of the luminophore in a protective matrix or the covalent attachment of shielding groups to prevent direct contact with molecular oxygen.
Advanced Photonic Phenomena
Electrochromism and Photochromism
Electrochromism and photochromism involve the reversible change in a material's color upon stimulation by an electrical voltage or light, respectively. These phenomena are hallmarks of molecular systems that can exist in two or more stable or metastable states with distinct absorption spectra.
While specific studies on the electrochromism of tri(2-pyridyl)amine (tpa) complexes are not extensively detailed in the surveyed literature, the behavior of related ruthenium(II) polypyridyl complexes is well-established. For instance, ruthenium(II) tris(bipyridine) complexes bearing electron-withdrawing substituents exhibit multicolor electrochromism. acs.org The electron-withdrawing groups shift the ligand-based reduction potentials to more positive values, allowing for the stabilization of multiple reduced states, each with a characteristic color. acs.org It is plausible that Ru(II) complexes of tpa could exhibit similar electrochromic behavior, with the tpa ligand participating in the redox processes that lead to color changes.
Photochromism in polypyridyl amine systems is often achieved by incorporating a known photochromic unit into the ligand framework or by utilizing a photo-responsive metal center. Research on ruthenium complexes with ligands containing both triarylamine and dithienylethene (a photochromic moiety) demonstrates that light can be used to switch the electronic interaction between the metal and the triarylamine redox centers. rsc.org Another relevant phenomenon is light-induced excited spin-state trapping (LIESST), a form of molecular photoswitching observed in certain iron(II) complexes. An iron(II) complex featuring the related ligand tris(2-pyridylmethyl)amine (B178826) (TPMA) has been shown to exhibit a thermal spin crossover (SCO) that can be influenced by light, demonstrating photo-responsive magnetic and, by extension, optical properties. rsc.org
Near-Infrared (NIR) Emission
Luminescence in the near-infrared (NIR) region of the electromagnetic spectrum (typically >700 nm) is a highly sought-after property for applications in biological imaging and telecommunications, owing to the reduced scattering and deeper penetration of NIR light through tissues. While many transition metal complexes luminesce in the visible region, achieving NIR emission often requires specific molecular design strategies.
A key strategy for inducing a red-shift in emission towards the NIR region involves the use of heavy metal ions, such as osmium(II), in combination with polypyridyl-type ligands. uzh.ch The strong spin-orbit coupling associated with the heavy osmium center facilitates intersystem crossing to the triplet excited state and enhances phosphorescence from the lowest-energy triplet metal-to-ligand charge transfer (³MLCT) state. nih.govacs.org Although direct studies on Os(II)-tpa complexes are limited, extensive research on Os(II) complexes with the analogous terpyridine (tpy) ligand provides significant insight. These complexes consistently display strong phosphorescence in the NIR domain at room temperature. nih.govacs.orgresearchgate.netrsc.org The emission wavelength can be tuned by modifying the ancillary ligands, but generally falls within the 720-780 nm range. nih.govacs.org This body of work strongly suggests that osmium(II) complexes of tri(2-pyridyl)amine would be promising candidates for NIR-emissive materials.
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Lifetime (ns) | Reference |
|---|---|---|---|---|
| [Os(tpy-Hbzim-dipy)(tpy-PhCH3)]2+ | 489-521 | 728-780 | 20.0-171.0 | nih.govacs.org |
| [Os(tpy-Hbzim-dipy)(H2pbbzim)]2+ | 489-521 | 728-780 | 20.0-171.0 | nih.govacs.org |
| Os(II)-terpyridine complexes with styrylbenzene units | 495-506 | 737-752 | 107-165 | researchgate.net |
| [Os(4,7-diphenyl-1,10-phenanthroline)2L]2+ | ~650-750 | Not Reported | Not Reported | uzh.ch |
Singlet Oxygen Sensitization and Related Processes
Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, is a highly reactive species utilized in photodynamic therapy (PDT) for cancer treatment and in various photochemical syntheses. The generation of ¹O₂ is typically achieved through energy transfer from a photosensitizer molecule in its triplet excited state to ground-state triplet oxygen (³O₂). Ruthenium(II) polypyridyl complexes are renowned for their efficacy as photosensitizers. acs.orgresearchgate.net
Upon light absorption, the complex is promoted to a singlet excited state, which rapidly undergoes intersystem crossing to a long-lived ³MLCT excited state. If this triplet state has sufficient energy, it can transfer that energy to ³O₂, producing ¹O₂. nih.gov The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).
Detailed studies on ruthenium complexes incorporating the ligand tris(2-pyridylmethyl)amine (TPMA), a close analog of tpa, provide valuable data on singlet oxygen generation. nih.gov Research has shown that these complexes can be highly efficient photosensitizers, with their performance being tunable through modification of other ligands in the coordination sphere. For example, the protonation state of an ancillary dihydroxybipyridine ligand was found to have a dramatic effect on the singlet oxygen quantum yield. The deprotonated forms of the complexes exhibited ΦΔ values that were an order of magnitude higher than their protonated counterparts, with one complex reaching a quantum yield of 0.87. nih.gov This highlights the sensitive dependence of the energy transfer process on the electronic properties of the complex.
| Complex | ΦΔ (in CD3OD) | Conditions | Reference |
|---|---|---|---|
| [Ru(6,6'-dhbp)(tpa)]2+ (Protonated form) | 0.048 | λexc = 450 nm | nih.gov |
| [Ru(6,6'-dcbp)(tpa)] (Deprotonated form) | 0.48 | λexc = 450 nm | nih.gov |
| [Ru(6,6'-dhbp)(bpa)]2+ (Protonated form) | 0.041 | λexc = 450 nm | nih.gov |
| [Ru(6,6'-dcbp)(bpa)] (Deprotonated form) | 0.18 | λexc = 450 nm | nih.gov |
| [Ru(4,4'-dhbp)(tpa)]2+ (Protonated form) | 0.048 | λexc = 450 nm | nih.gov |
| [Ru(4,4'-dcbp)(tpa)] (Deprotonated form) | 0.87 | λexc = 450 nm | nih.gov |
Compound Index
| Abbreviation/Common Name | Systematic Name |
|---|---|
| tpa | Tri(2-pyridyl)amine or this compound |
| TPMA | Tris(2-pyridylmethyl)amine |
| tpy | 2,2';6',2''-Terpyridine |
| bpy | 2,2'-Bipyridine (B1663995) |
| 6,6'-dhbp | 6,6'-dihydroxy-2,2'-bipyridine |
| 4,4'-dhbp | 4,4'-dihydroxy-2,2'-bipyridine |
| bpa | N,N-bis(2-pyridylmethyl)amine |
| dppe | 1,2-Bis(diphenylphosphino)ethane |
| TPTz | 2,4,6-tris(2-pyridyl)-1,3,5-triazine |
Supramolecular Chemistry and Advanced Materials Science Applications of N,n Dipyridin 2 Ylpyridin 2 Amine
Self-Assembly and Supramolecular Architectures
The ability of molecules to spontaneously organize into well-defined, larger structures is a cornerstone of supramolecular chemistry. N,N-dipyridin-2-ylpyridin-2-amine and its analogues are exemplary in this regard, utilizing a combination of directed interactions to form intricate assemblies.
Directed Assembly via Hydrogen Bonding and Metal Coordination
The self-assembly of these pyridyl-based compounds is primarily driven by two powerful non-covalent interactions: hydrogen bonding and metal coordination. The amine groups present in these molecules can act as hydrogen bond donors, while the nitrogen atoms within the pyridine (B92270) rings are excellent hydrogen bond acceptors. This dual functionality allows for the formation of robust, one-dimensional, two-dimensional, and even three-dimensional networks.
In the presence of metal ions, the pyridine units act as effective ligands, chelating to the metal centers. This coordination-driven self-assembly adds another layer of control and complexity to the resulting architectures. nih.gov The choice of metal ion and its coordination geometry, along with the specific structure of the pyridyl amine ligand, dictates the final supramolecular structure, which can range from discrete macrocycles to extended coordination polymers. nih.gov
For instance, studies on related oligo-α-pyridyl(pyrazyl)amine ligands have shown that the uncoordinated amino groups are excellent donors for hydrogen bonding, leading to the formation of diverse network structures. mdpi.com The interplay between metal coordination and hydrogen bonding is crucial; for example, in certain Ni(II) complexes, hydrogen bonds between amino groups and anions assemble mononuclear molecules into different architectures, such as 1-D chains or 3-D networks. mdpi.comnih.gov The specific anion and the presence of solvent molecules can significantly influence the final structure. mdpi.comnih.gov
| Complex | Anion | Solvent | Resulting Supramolecular Architecture |
| Ni(H2dpzpda)22 | Perchlorate | - | 1-D Chain |
| Ni(H2dpzpda)22 | Nitrate (B79036) | - | 3-D Network |
| Ni(H2dpzpda)22·H2O | Nitrate | Water | Double Chain |
| Data derived from studies on N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine (H2dpzpda), a related compound. mdpi.comnih.gov |
Supramolecular Polymerization
Beyond the formation of discrete assemblies, this compound and its derivatives can undergo supramolecular polymerization. This process involves the directional and repetitive self-assembly of monomeric units to form long, polymer-like chains held together by non-covalent interactions.
The same forces of hydrogen bonding and metal coordination that direct the initial self-assembly are also responsible for driving supramolecular polymerization. For example, a binuclear Ag(I) metallacycle has been shown to assemble into one-dimensional supramolecular polymers through hydrogen-bonding interactions between the individual metallacycles. mdpi.com This demonstrates how pre-organized, metal-containing building blocks can be further organized into higher-order structures. The ability to form such extended, non-covalently linked polymers opens up possibilities for creating dynamic materials that can respond to external stimuli.
Development of Functional Materials
The unique electronic and structural properties of assemblies derived from this compound and its analogues have led to their exploration in a variety of advanced materials applications.
Organic Electronics and Organic Light-Emitting Diodes (OLEDs)
The conjugated nature of the pyridyl and amine components in these compounds makes them promising candidates for applications in organic electronics. The ability to tune their electronic properties through chemical modification and to control their solid-state packing through supramolecular interactions is particularly advantageous.
While direct applications of this compound in commercial OLEDs are not widely documented, the fundamental principles of using nitrogen-containing heterocyclic compounds are well-established in the field. These types of molecules can function as electron-transporting or hole-transporting layers, or as hosts for emissive dopants in OLED devices. The potential for self-assembly offers a pathway to create well-ordered thin films, which can improve charge mobility and device efficiency. The use of related bifunctional ligands in creating emissive metallacycles further highlights the potential in this area. mdpi.com
Spin Crossover (SCO) Materials and Molecular Switching
Perhaps one of the most exciting applications of this compound-type ligands is in the development of spin crossover (SCO) materials. SCO is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. nih.govmdpi.com This switching is accompanied by changes in magnetic, optical, and structural properties, making SCO materials attractive for molecular switches and memory devices. nih.gov
Iron(II) complexes are particularly well-studied for their SCO behavior. nih.govresearchgate.net The ligand field strength provided by the coordinating nitrogen atoms of the pyridyl and amine groups is crucial for achieving SCO. By carefully designing the ligand, the transition temperature and the cooperativity of the spin transition can be tuned. For instance, subtle changes in intermolecular interactions can have a significant impact on the spin-state switching process. nih.gov
Research on related dipyridyl-N-alkylamine and bis(pyrazol-3-yl)pyridine ligands has demonstrated the successful synthesis of Fe(II) complexes exhibiting gradual SCO behavior. researchgate.netmdpi.com The transition temperatures for these materials are sensitive to the specific ligand structure and the intermolecular contacts within the crystal lattice. researchgate.net
| Complex | Ligand | Spin Transition Temperature (T1/2) |
| [Fe(dpea)2(NCS)2] | 2,2'-dipyridyl-N-ethylamine (dpea) | 229 K |
| I-[Fe(dppa)2(NCS)2] | 2,2'-dipyridyl-N-propylamine (dppa) | 211 K |
| II-[Fe(dppa)2(NCS)2] | 2,2'-dipyridyl-N-propylamine (dppa) | 212 K |
| Data for related dipyridyl-N-alkylamine complexes. researchgate.net |
Sensing Platforms for Chemical Species
The ability of this compound and its derivatives to bind to metal ions and other chemical species makes them excellent candidates for the development of chemical sensors. The binding event can induce a change in the photophysical properties of the molecule, such as its fluorescence or UV-vis absorption spectrum, providing a detectable signal.
For example, a ditopic fluorescent ligand based on di(pyridin-2-yl)amine has been synthesized and its complex formation with various metal cations (Co(II), Ni(II), Cu(II), Zn(II), and Pb(II)) has been studied using fluorescence and UV-vis spectroscopy. consensus.app The changes in the spectroscopic properties upon metal binding allow for the determination of the composition and stability constants of the resulting complexes, forming the basis for a sensing mechanism. consensus.app
Furthermore, the incorporation of such ligands into larger supramolecular frameworks, such as coordination polymers, can enhance their sensing capabilities. The defined cavities and channels within these frameworks can provide size and shape selectivity for the analyte, while the signal transduction can be amplified through the cooperative response of the entire assembly. The use of related amide-functionalized ligands in Hofmann frameworks highlights the potential for creating selective sensing platforms. researchgate.net
Theoretical and Computational Chemistry Investigations of N,n Dipyridin 2 Ylpyridin 2 Amine
Electronic Structure Calculations (e.g., DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become central to investigating the electronic structure of TPA and its derivatives. nih.govnih.govnih.gov DFT calculations are routinely used to optimize molecular geometries, predict vibrational frequencies, and analyze the electronic ground state of these molecules. nih.gov By providing a balance between computational cost and accuracy, DFT enables the study of complex systems, including transition metal complexes where electron correlation effects are significant. TD-DFT, in turn, is employed to explore the excited states of these molecules, which is crucial for understanding their photophysical properties, such as UV-Vis absorption spectra. nih.govumich.edu
Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and electronic transitions of a molecule. nih.govmasterorganicchemistry.com The HOMO, being the orbital from which an electron is most easily removed, is associated with the molecule's ability to act as an electron donor (nucleophilicity). masterorganicchemistry.comresearchgate.net Conversely, the LUMO, the orbital that most readily accepts an electron, relates to the molecule's capacity as an electron acceptor (electrophilicity). masterorganicchemistry.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and can be easily polarized. researchgate.net For TPA and its complexes, the distribution of these orbitals is key. The HOMO is typically centered on the electron-rich parts of the molecule, often involving the π-systems of the pyridine (B92270) rings and the lone pair of the central nitrogen atom. The LUMO is usually a π* anti-bonding orbital located on the pyridyl rings. researchgate.netncl.ac.uk Upon coordination to a metal ion, the character and energy of these orbitals are significantly altered, involving contributions from the metal's d-orbitals.
Electronic transitions, such as those observed in UV-Vis spectroscopy, are often described in terms of electron promotion from occupied to unoccupied orbitals, most prominently the HOMO to LUMO transition. masterorganicchemistry.com
Table 1: Conceptual Frontier Orbital Interactions in TPA Complexes
| Interaction Type | Description | Originating Orbital (Dominant Character) | Accepting Orbital (Dominant Character) |
|---|---|---|---|
| Intra-Ligand (π→π)* | Electronic transition occurring within the TPA ligand itself. | HOMO (π-orbital on pyridine rings) | LUMO (π*-orbital on pyridine rings) |
| Metal-to-Ligand Charge Transfer (MLCT) | Electron density moves from the metal center to the ligand. | HOMO (Metal d-orbital) | LUMO (Ligand π*-orbital) |
| Ligand-to-Metal Charge Transfer (LMCT) | Electron density moves from the ligand to the metal center. | HOMO (Ligand π-orbital or N-lone pair) | LUMO (Empty metal d-orbital) |
Charge transfer phenomena are central to the function and properties of TPA metal complexes. Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. nih.govresearchgate.net In TPA complexes, NBO analysis can quantify the donation of electron density from the ligand's nitrogen atoms to the metal center, providing a detailed picture of the coordinate covalent bonds.
A key feature of many transition metal complexes with TPA is the presence of Metal-to-Ligand Charge Transfer (MLCT) transitions. researchgate.net These occur when an electron is excited from a metal-centered d-orbital to a vacant π* anti-bonding orbital on one of the TPA's pyridine rings. These transitions are often intense and fall in the visible region of the electromagnetic spectrum, contributing to the vibrant colors of many of these complexes. The energy and intensity of MLCT bands are sensitive to the nature of the metal, its oxidation state, and the coordination environment, making them a useful spectroscopic probe.
Intra-ligand charge transfer (ILCT) transitions can also occur, where an electron is excited from one part of the TPA ligand to another. Additionally, Ligand-to-Metal Charge Transfer (LMCT) is possible, particularly with electron-rich ligands and metals in high oxidation states.
Spectroscopic Property Predictions and Interpretations
Computational methods are invaluable for predicting and interpreting the spectroscopic data of TPA and its complexes. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions. nih.gov
For instance, DFT calculations can predict infrared (IR) and Raman vibrational frequencies. nih.gov By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of stretching and bending frequencies for the pyridine rings and the amine core can be achieved. This is particularly useful for tracking changes in bonding upon metal coordination.
Time-dependent DFT (TD-DFT) is the primary tool for simulating electronic absorption (UV-Vis) spectra. nih.gov The calculations yield information about the energies of electronic transitions, their intensities (oscillator strengths), and the nature of the orbitals involved. umich.edu This allows for the confident assignment of experimental absorption bands to specific phenomena, such as the π→π* transitions within the pyridine rings or the MLCT transitions in metal complexes. nih.gov
Molecular Dynamics and Conformational Analysis
While electronic structure calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govnih.gov MD simulations model the movements of atoms and molecules based on a force field, allowing for the exploration of conformational landscapes, solvent effects, and the flexibility of molecules. nih.gov
The TPA ligand is known for its conformational flexibility. nih.gov The single bonds connecting the pyridine rings to the central amine allow for significant rotational freedom. This flexibility enables the ligand to adapt its conformation to accommodate the steric and electronic requirements of different metal ions, leading to various coordination geometries. researchgate.net While TPA typically acts as a tetradentate ligand forming a C3-symmetric, helical arrangement around a metal center, it can also exhibit tridentate coordination where one pyridyl arm dissociates from the metal. nih.govresearchgate.net This dissociation can be influenced by factors such as the presence of other ligands or solvent molecules. nih.gov
Computational conformational analysis can map the potential energy surface of the TPA ligand, identifying low-energy conformations and the barriers to their interconversion. In coordinated environments, these studies reveal how the metal ion constrains the ligand's flexibility, often locking it into a specific, thermodynamically stable geometry. unipd.it
Table 2: Coordination Modes and Conformations of the TPA Ligand
| Coordination Mode | Description | Typical Geometry | Notes |
|---|---|---|---|
| Tetradentate | All three pyridyl nitrogens and the central amine nitrogen are bonded to the metal center. | Distorted trigonal bipyramidal or octahedral (with co-ligands). | The most common coordination mode for TPA. nih.gov |
| Tridentate | Two pyridyl nitrogens and the central amine are coordinated, with one pyridyl arm uncoordinated. | Allows for an open coordination site on the metal for other substrates or solvent molecules. | Observed in certain catalytic or reactive intermediates. nih.gov |
| Free Ligand | Uncoordinated TPA exists as an equilibrium of multiple conformers. | Asymmetric, with varying orientations of the pyridyl rings. | Crystal structures show significant differences in inter-ring torsion angles. researchgate.netnih.gov |
The Jahn-Teller theorem states that any non-linear molecule in a degenerate electronic state will undergo a geometric distortion to remove that degeneracy, resulting in a more stable, lower-symmetry structure. libretexts.orgnih.gov This effect is particularly prominent in octahedral complexes of certain transition metals, such as high-spin Cr(II) (d⁴), low-spin Co(II) (d⁷), and Cu(II) (d⁹). libretexts.orgadichemistry.com
For Cu(II)-TPA complexes, which have a d⁹ electronic configuration, the eg orbitals (dz² and dx²-y²) are unevenly occupied, leading to a degenerate ground state in a perfect octahedral geometry. adichemistry.com Consequently, the complex will distort to remove this degeneracy. This distortion typically manifests as either an elongation or a compression of the bonds along one axis (usually the z-axis), a phenomenon known as tetragonal distortion. libretexts.org Elongation of the axial bonds is more common for Cu(II) complexes. libretexts.org
DFT calculations can predict the nature and magnitude of the Jahn-Teller distortion. researchgate.netrsc.org By calculating the energies of both the compressed and elongated structures, theory can identify the more stable geometry. rsc.org This distortion is not static; it can be dynamic, with the axis of distortion rapidly changing, especially at higher temperatures. This dynamic nature can be investigated using advanced computational techniques and has implications for the reactivity and spectroscopic properties of the complex.
Table 3: Electron Configurations Prone to Jahn-Teller Distortion in Octahedral Complexes
| d-Electron Count | Spin State | Degenerate Orbitals | Distortion Strength |
|---|---|---|---|
| d¹ | N/A | t₂g | Weak |
| d² | N/A | t₂g | Weak |
| d⁴ | High-spin | eg | Strong |
| d⁴ | Low-spin | t₂g | Weak |
| d⁵ | Low-spin | t₂g | Weak |
| d⁶ | High-spin | t₂g | Weak |
| d⁷ | Low-spin | eg | Strong |
Future Directions and Emerging Research Avenues for N,n Dipyridin 2 Ylpyridin 2 Amine
Design and Synthesis of Novel Ligand Architectures
The foundation of advancing the applications of N,N-dipyridin-2-ylpyridin-2-amine lies in the ability to tailor its structure. Future research will likely focus on innovative synthetic methodologies to create a diverse library of derivatives with precisely controlled steric and electronic properties.
Post-synthetic functionalization of the pyridyl rings is a key strategy for modifying the ligand's characteristics. unipd.itrsc.org This can be achieved through techniques such as bromination followed by cross-coupling reactions, allowing for the introduction of a wide array of functional groups. unipd.it These modifications can influence the solubility, stability, and catalytic activity of the resulting metal complexes. Another emerging approach is the direct functionalization of the benzylic positions of the pyridyl groups, which offers a novel route to new ligand structures. rsc.orgrsc.org
Furthermore, the synthesis of more complex architectures, such as coordination polymers and metal-organic frameworks (MOFs), is a promising avenue. nih.govacs.orgresearchgate.net By linking this compound-based units with various organic linkers, it is possible to create materials with tunable porosity and dimensionality, opening up applications in gas storage, separation, and heterogeneous catalysis. The synthesis of star-like ligands and their incorporation into MOFs has already demonstrated the potential for creating novel and complex structural features. acs.org
Expanded Applications in Sustainable Chemistry and Energy Research
The unique coordination properties of this compound make it a compelling candidate for addressing challenges in sustainability and energy. Future research is anticipated to explore its use in a variety of green chemical processes and energy conversion technologies.
In the realm of sustainable chemistry, metal complexes of this compound and its analogs are expected to find broader use as catalysts for a range of organic transformations. For instance, cobalt complexes of related tripodal pyridylamine ligands have shown significant activity in the reduction of carbon dioxide (CO2) to carbon monoxide (CO), a crucial step in converting a greenhouse gas into valuable chemical feedstocks. researchgate.net Copper complexes have also been investigated for their catalytic activity in reactions such as atom transfer radical polymerization (ATRP). frontiersin.orgwikipedia.org The development of catalysts for the hydrogenation of biomass-derived platform molecules is another area where these ligands could make a significant impact.
In energy research, the focus will likely be on the development of this compound-based systems for solar energy conversion and storage. This includes their application as photosensitizers or catalysts in dye-sensitized solar cells (DSSCs) and for photochemical hydrogen evolution. rsc.org The ability to fine-tune the photophysical and electrochemical properties of the metal complexes through ligand design is critical for optimizing their performance in these applications. Research into the photophysical properties of related rhodium(III) complexes has provided valuable insights into the electronic transitions that govern their light-absorbing and emitting behavior. rsc.org
Advanced Computational Modeling for Predictive Design and Discovery
Computational modeling is set to become an indispensable tool in accelerating the discovery and optimization of this compound-based systems. Advanced theoretical methods will enable a deeper understanding of structure-property relationships and facilitate the rational design of new ligands and catalysts.
Density Functional Theory (DFT) will continue to be a cornerstone for investigating the electronic structure, bonding, and reactivity of metal complexes. frontiersin.orgnih.gov These calculations can provide detailed insights into reaction mechanisms and help to identify the key factors that control catalytic activity and selectivity. Molecular docking studies can also be employed to understand the interactions of these complexes with biological targets or substrates. frontiersin.orgnih.gov
Q & A
Basic: What synthetic methodologies are recommended for preparing N,N-dipyridin-2-ylpyridin-2-amine?
Answer:
The synthesis of pyridin-2-amine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like phosphinimine derivatives are synthesized by reacting amine precursors with chlorophosphines in the presence of a base (e.g., triethylamine) under inert conditions . Key steps include:
- Step 1: Dissolve the amine precursor (e.g., N-((pyridin-2-ylamino)methyl)pyridin-2-amine) in dichloromethane.
- Step 2: Add chlorophosphine dropwise with stirring, allowing gas evolution (e.g., N₂).
- Step 3: Purify via column chromatography (silica gel, eluent: CH₂Cl₂/acetone 95:5) to isolate the product .
- Validation: Monitor reaction progress using TLC and confirm purity via NMR (¹H/¹³C) and mass spectrometry.
Basic: How can the molecular structure of this compound be confirmed experimentally?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For pyridine-based amines:
- Crystallization: Grow crystals via slow evaporation from a dichloromethane/DMF mixture .
- Data Collection: Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 293 K.
- Refinement: Apply software like ORTEP-III for thermal ellipsoid visualization and SHELXL for structure refinement. Key parameters include R-factor (<0.06) and mean δ(C–C) bond length deviation (<0.005 Å) .
- Hydrogen Bonding: Analyze intermolecular interactions (e.g., N–H⋯N, C–H⋯π) using Mercury or PLATON .
Advanced: How do steric and electronic effects influence the coordination chemistry of this compound?
Answer:
The ligand’s pyridyl groups act as σ-donors, while the amine nitrogen can participate in π-backbonding with transition metals. Key considerations:
- Steric Effects: Bulky substituents (e.g., diphenylphosphanyl groups) reduce coordination flexibility, favoring monodentate over polydentate binding .
- Electronic Effects: Electron-withdrawing groups (e.g., nitro) decrease electron density at the amine site, altering redox potentials in metal complexes .
- Experimental Design: Synthesize metal complexes (e.g., Mn²⁺, Co²⁺) and characterize via UV-vis spectroscopy (d-d transitions) and cyclic voltammetry to assess electronic perturbations .
Advanced: How can researchers resolve contradictions in reported reactivity or stability data for this compound?
Answer:
Contradictions often arise from differing experimental conditions or characterization methods. To address this:
- Cross-Validation: Use complementary techniques (e.g., SC-XRD for structure, NMR for purity, and DFT calculations for electronic properties) .
- Controlled Replication: Repeat experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).
- Meta-Analysis: Compare data across peer-reviewed studies (e.g., Acta Crystallographica for structural consistency) while excluding unreliable sources .
Advanced: What role does this compound play in catalytic applications?
Answer:
Similar phosphinimine ligands are used in transition-metal catalysis (e.g., C–C coupling). Methodological insights:
- Catalytic Testing: Evaluate catalytic efficiency in Suzuki-Miyaura coupling using aryl halides and phenylboronic acid. Monitor yield via GC-MS or HPLC .
- Stability Studies: Conduct thermogravimetric analysis (TGA) to assess thermal stability and cyclic experiments to test recyclability .
Basic: What safety precautions are critical when handling pyridin-2-amine derivatives?
Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors during synthesis .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal and adhere to institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
